(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate
Description
(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate is a spirocyclic compound featuring a 1,4-dioxaspiro[4.4]nonane core with a methyl ester group at position 7 and an amino group at position 7. Its stereochemistry (7S,8R) confers unique conformational and reactivity profiles, making it valuable in pharmaceutical synthesis and as a chiral building block. The spirocyclic structure enhances metabolic stability compared to linear analogues, while the amino and ester groups provide sites for further functionalization .
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl (7S,8R)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-12-8(11)6-4-9(5-7(6)10)13-2-3-14-9/h6-7H,2-5,10H2,1H3/t6-,7+/m0/s1 |
InChI Key |
FSRGQFQPILGDAB-NKWVEPMBSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2(C[C@H]1N)OCCO2 |
Canonical SMILES |
COC(=O)C1CC2(CC1N)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Phase-Transfer Alkylation
The stereoselective introduction of the amino group at the C8 position is achieved through chiral phase-transfer catalysis . A protocol described by Kano et al. employs (S)-2a as a chiral catalyst and cesium hydroxide (CsOH) as a base in toluene at –40°C. This method facilitates the alkylation of Schiff base intermediates derived from spirocyclic esters, yielding enantiomerically enriched amino esters with up to 99% enantiomeric excess (ee) .
Key Steps in Asymmetric Alkylation
-
Schiff Base Formation : The spirocyclic ester reacts with a diphenylmethyleneamine derivative to form a Schiff base, activating the α-position for alkylation.
-
Catalytic Cycle : The chiral catalyst transfers the hydroxide ion across the interface, deprotonating the Schiff base and enabling nucleophilic attack by an alkyl halide.
-
Work-Up : The product is isolated via aqueous extraction and silica gel chromatography.
This method is notable for its mild conditions and high stereocontrol, making it suitable for gram-scale synthesis.
Reductive Amination
An alternative approach involves diastereoselective reductive amination of a ketone intermediate. For instance, treatment of a spirocyclic ketone with ammonium acetate and sodium cyanoborohydride in methanol selectively reduces the imine bond, yielding the amine with a 96% diastereomeric excess (de) . The stereochemical outcome is influenced by the conformation of the spirocyclic framework, which biases the approach of the reducing agent.
Esterification and Final Product Isolation
The methyl ester group is introduced either early in the synthesis (e.g., using methyl 3-oxocyclopentanecarboxylate as a starting material) or via transesterification of ethyl intermediates. In the latter case, ethyl esters are treated with methanol and a catalytic amount of sodium methoxide, undergoing nucleophilic acyl substitution to yield the methyl ester. Final purification is typically accomplished via flash chromatography using gradients of hexane and ethyl acetate, followed by recrystallization to enhance enantiopurity.
Comparative Data for Esterification
| Starting Ester | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethyl spirocyclic carboxylate | NaOMe, MeOH | MeOH | Reflux | 89% |
| Ethyl spirocyclic carboxylate | HCl, MeOH | MeOH | RT | 75% |
Stereochemical Considerations
The (7S,8R) configuration is controlled during the asymmetric alkylation and reductive amination steps. X-ray crystallography and HPLC analysis on chiral stationary phases (e.g., Chiralpak AD-H) confirm the absolute stereochemistry. The spirocyclic structure’s rigidity enforces a chair-like conformation, directing reagent approach to the less hindered face and ensuring high stereoselectivity.
Scalability and Industrial Relevance
While laboratory-scale syntheses achieve high yields, industrial production faces challenges in catalyst recovery and solvent usage. Continuous-flow systems and immobilized chiral catalysts are under investigation to improve sustainability. Current methods prioritize atom economy and minimal purification steps, with overall yields ranging from 65% to 85% for multistep sequences .
Chemical Reactions Analysis
Types of Reactions
(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Alcohol derivatives.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that dioxaspiro compounds exhibit antimicrobial properties. The unique structure of (7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate may enhance its efficacy against various pathogens. Studies have shown that modifications of spiro compounds can lead to improved antibacterial and antifungal activities .
Anticancer Potential : Recent investigations into similar spiro compounds suggest potential anticancer properties. The ability of these compounds to interact with biological targets involved in cancer progression makes them candidates for further exploration in oncology .
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various chemical methods, often involving multi-step reactions that highlight its versatility:
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Ammonium cerium(IV) nitrate oxidation | 85 | Acetonitrile at 70°C for 2 hours |
| Hydrochloric acid hydrolysis | 74 | Tetrahydrofuran and water at room temperature |
| Acid-catalyzed condensation | 67 | Reflux in acetone/water mixture |
These reactions demonstrate the compound's synthetic accessibility and the potential for further functionalization to enhance its biological activity .
Material Science
Due to its stable structure, this compound can be explored as a building block in material science applications, such as the development of polymers or nanomaterials with specific properties. The rigidity of spiro compounds may contribute to enhanced mechanical properties in composite materials.
Biological Studies
The compound's unique stereochemistry allows for specific interactions with biological receptors, which can be leveraged in pharmacological studies. Investigating its binding affinity and mechanism of action could provide insights into developing new therapeutic agents targeting specific diseases .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various dioxaspiro compounds, including this compound. Results indicated a significant inhibition of bacterial growth compared to control groups, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound using different catalysts and solvents. The study concluded that using ammonium cerium(IV) nitrate significantly improved yield and purity, highlighting efficient synthetic pathways for future applications in drug discovery .
Mechanism of Action
The mechanism of action of (7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The spirocyclic structure may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations
a) Methyl 7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate (CAS: 2306275-17-0)
- Structure: Differs by replacing the amino group at position 8 with a methyl group.
- Molecular Formula: C₁₀H₁₆O₄ (vs. C₉H₁₃NO₄ for the target compound).
- Key Data: The absence of the amino group reduces polarity, impacting solubility and reactivity. Spectroscopic data (e.g., IR, NMR) would show distinct peaks for the methyl vs. amino substituents .
b) Ethyl 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate
Ring Size and Heteroatom Modifications
a) 8-Amino-1,4-dioxaspiro[4.5]decane
- Structure: Spiro[4.5]decane core (vs. nonane in the target).
- Impact : Larger ring size alters steric strain and conformational flexibility. The decane system may enhance binding affinity in receptor models due to increased surface area .
b) (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, hydrochloride
- Structure : Replaces oxygen atoms in the dioxolane ring with sulfur.
- The hydrochloride salt form (as in ) suggests pharmaceutical relevance, contrasting with the target’s neutral amino-ester .
Functional Group Transformations
a) Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
- Structure: Oxo group at position 8 (vs. amino).
- Reactivity: The carbonyl group enables nucleophilic attacks (e.g., Grignard reactions), whereas the amino group in the target compound allows for amidation or Schiff base formation .
b) 8-O-Acetylshanzhiside Methyl Ester
- Structure : Complex natural spirocyclic derivative with acetyloxy and glycosyl groups.
- Applications: Used in pharmacological and cosmetic research, highlighting how functionalization (e.g., glycosylation) expands utility compared to synthetic amino-spiro compounds .
Comparative Data Table
Biological Activity
(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of spiro compounds characterized by a dioxaspiro framework. Its molecular formula is , with a molecular weight of approximately 199.23 g/mol. The structure includes two fused cyclic structures featuring both amine and carboxylate functional groups, contributing to its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
- Antimicrobial Properties : Some derivatives of dioxaspiro compounds have shown antimicrobial activity, suggesting that this compound could exhibit similar effects against bacterial strains.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various spiro compounds, including this compound. The compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent.
- Neuroprotective Effects : Research by Johnson et al. (2022) explored the neuroprotective effects of this compound in models of oxidative stress. Results indicated that treatment with this compound led to a reduction in neuronal apoptosis and improved survival rates in cultured neurons.
- Metabolic Pathway Interaction : A pharmacokinetic study highlighted the compound's ability to modulate metabolic enzyme activity, particularly cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
Q & A
Q. What are the recommended methodologies for synthesizing (7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate with high enantiomeric purity?
- Methodological Answer : Utilize stereoselective synthetic routes, such as asymmetric catalysis or chiral auxiliary-mediated cyclization, to ensure configurationally pure products. For example, spirocyclic analogs like 1,4-dithia-7-azaspiro[4.4]nonane derivatives (e.g., hydrobromide salts) have been synthesized via stereocontrolled ring-closing reactions . Safety protocols for handling reactive intermediates (e.g., hydrobromic acid) should align with hazard codes P201, P210, and P102 .
Q. How can researchers confirm the structural integrity of this spiro compound post-synthesis?
- Methodological Answer : Combine high-resolution techniques:
- NMR : Assign stereochemistry using 2D NMR (COSY, NOESY) to resolve overlapping signals in the spirocyclic core.
- X-ray crystallography : Validate absolute configuration, as demonstrated for structurally similar tert-butyl diazaspiro derivatives .
- LC-MS : Monitor purity and detect byproducts (e.g., oxidation or decarboxylation artifacts) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Adhere to hazard codes P201 (obtain specialized handling instructions) and P210 (avoid ignition sources). Use fume hoods for reactions involving volatile intermediates. First-aid measures for skin contact include immediate washing with water (15+ minutes) and medical consultation for persistent irritation .
Q. How should researchers integrate theoretical frameworks into studies involving this compound?
- Methodological Answer : Anchor experiments in spirocyclic chemistry principles, such as ring strain, conformational dynamics, and hydrogen-bonding patterns. For example, link reactivity studies to the electronic effects of the 1,4-dioxa and amino-carboxylate moieties, as seen in related azaspiro systems .
Advanced Research Questions
Q. How to design experiments investigating the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 : Assess physicochemical properties (logP, pKa) using computational tools (e.g., EPI Suite) to predict bioavailability.
- Phase 2 : Conduct biodegradation assays (OECD 301F) under controlled aerobic/anaerobic conditions.
- Phase 3 : Model ecosystem distribution (water, soil) using tracer studies, as outlined in the INCHEMBIOL project for analogous compounds .
Q. How to resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer :
- Controlled stress testing : Perform accelerated degradation studies (ICH Q1A) at pH 1–13, monitoring hydrolytic cleavage of the dioxaspiro ring via HPLC .
- Mechanistic analysis : Compare degradation pathways with structurally related compounds (e.g., tert-butyl diazaspiro carboxylates) to identify substituent-specific instability .
- Statistical reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., temperature, ionic strength) .
Q. What advanced techniques are suitable for studying its biological activity in enzyme inhibition assays?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., proteases or kinases).
- Cryo-EM : Visualize interactions with protein active sites at near-atomic resolution.
- Metabolomic profiling : Track downstream metabolic disruptions in cell models, as applied to spirocyclic inhibitors in Alzheimer’s research .
Q. How to conduct comparative studies between this compound and its 1,4-dithia or 7-azaspiro analogs?
- Methodological Answer :
- Synthetic diversification : Introduce sulfur or nitrogen heteroatoms into the spiro scaffold, as seen in 1,4-dithia-7-azaspiro[4.4]nonane hydrobromide derivatives .
- Functional assays : Compare bioactivity (e.g., IC50 values) and pharmacokinetic properties (e.g., LogD, plasma stability) .
- Computational modeling : Use DFT to quantify electronic differences influencing reactivity .
Q. What methodologies are recommended for analyzing its degradation pathways under oxidative stress?
- Methodological Answer :
Q. How to evaluate the impact of its chiral centers on pharmacological activity?
- Methodological Answer :
- Enantiomer separation : Use chiral HPLC (e.g., CHIRALPAK IG-3) to isolate (7S,8R) and (7R,8S) forms.
- In vitro assays : Compare binding affinities and metabolic stability in hepatic microsomes.
- Molecular docking : Map enantiomer-specific interactions with target receptors, referencing stereochemical data from NIST standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
